(2E)-3-(3-methoxyphenyl)but-2-enoic acid (2E)-3-(3-methoxyphenyl)but-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 1865690-01-2
VCID: VC11642087
InChI:
SMILES:
Molecular Formula: C11H12O3
Molecular Weight: 192.2

(2E)-3-(3-methoxyphenyl)but-2-enoic acid

CAS No.: 1865690-01-2

Cat. No.: VC11642087

Molecular Formula: C11H12O3

Molecular Weight: 192.2

Purity: 95

* For research use only. Not for human or veterinary use.

(2E)-3-(3-methoxyphenyl)but-2-enoic acid - 1865690-01-2

CAS No. 1865690-01-2
Molecular Formula C11H12O3
Molecular Weight 192.2

Chemical Identity and Structural Properties

Molecular Characteristics

(2E)-3-(3-Methoxyphenyl)but-2-enoic acid belongs to the class of α,β-unsaturated carboxylic acids, featuring a conjugated double bond between C2 and C3 and a 3-methoxyphenyl substituent at C3. The (2E) configuration denotes the trans geometry of the double bond, which influences its reactivity and intermolecular interactions . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₃
Molecular Weight192.21 g/mol
CAS Number1865690-01-2
Purity≥95%
PSA (Polar Surface Area)62.60 Ų

The methoxy group (-OCH₃) at the meta position of the phenyl ring enhances electron-donating effects, modulating electronic distribution and steric interactions in molecular binding .

Synthesis and Derivatization

Primary Synthetic Routes

The synthesis of (2E)-3-(3-methoxyphenyl)but-2-enoic acid typically proceeds via Horner-Wadsworth-Emmons (HWE) olefination or Knoevenagel condensation. A representative pathway involves:

  • Esterification of Precursors: Ethyl (E)-3-(3-methoxyphenyl)but-2-enoate is synthesized from 3-methoxybenzaldehyde and a phosphonate ester under basic conditions .

  • Saponification: The ethyl ester undergoes hydrolysis in aqueous NaOH or LiOH to yield the carboxylic acid .

This method ensures high stereoselectivity for the E-isomer, critical for maintaining biological activity . Alternative approaches include enzymatic resolution or microwave-assisted condensation, though these are less documented for the 3-methoxy variant .

Structural Modifications

Modifications to the core structure have been explored to enhance bioactivity:

  • Substituent Positioning: Shifting the methoxy group from para (as in CAS 19169-94-9) to meta (CAS 1865690-01-2) alters electronic effects, potentially improving binding to target enzymes like carbonic anhydrase II (CA II) .

  • Hybridization with Pharmacophores: Conjugation with heterocyclic moieties (e.g., pyridinyl, quinolinyl) augments inhibitory potency against microbial kinases, as demonstrated in analogues targeting Mycobacterium tuberculosis PknB .

Biological Activities and Mechanisms

Carbonic Anhydrase Inhibition

(2E)-3-(3-methoxyphenyl)but-2-enoic acid exhibits non-classical inhibition of CA II, a zinc-containing enzyme regulating pH homeostasis. Structural studies reveal two binding modes for carboxylic acid inhibitors:

  • Zinc-Bound Water (ZBW) Anchoring: The carboxylic acid group forms hydrogen bonds with Thr199 and Thr200, maintaining the ZBW at ~2.7 Å from the active-site zinc .

  • Direct Zinc Binding: Compounds with flexible linkers displace ZBW, coordinating directly to Zn²⁺ .

The meta-methoxy group in (2E)-3-(3-methoxyphenyl)but-2-enoic acid likely prevents steric clashes with Pro201 and Phe131, favoring ZBW anchoring over direct zinc binding (Fig. 1) . This mechanism reduces catalytic activity by perturbing the enzyme’s proton-shuttle network.

Research Applications and Future Directions

Drug Design and Optimization

The compound’s dual functionality (carboxylic acid for solubility, methoxyphenyl for target engagement) makes it a versatile scaffold. Key areas for development include:

  • Selectivity Profiling: Engineering substituents to minimize off-target interactions with human kinases or anhydrases.

  • Prodrug Strategies: Masking the carboxylic acid as esters or amides to improve bioavailability .

Structural Biology and Computational Modeling

Recent advances in crystallography (e.g., PDB entries 5ehw, 6fl3) enable precise mapping of inhibitor-enzyme interactions. Molecular dynamics simulations could predict how meta-substitution affects binding kinetics and residence time .

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